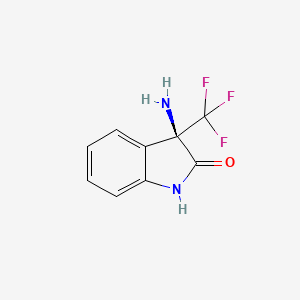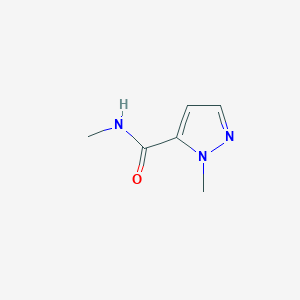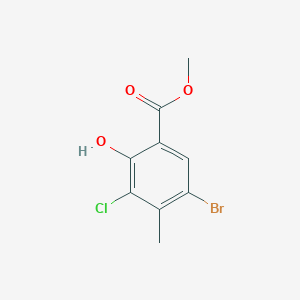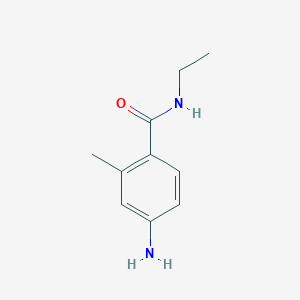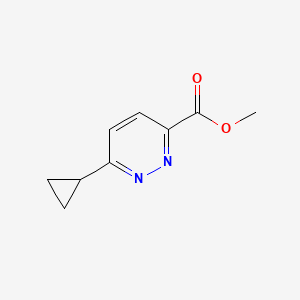
Methyl 6-cyclopropylpyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-cyclopropylpyridazine-3-carboxylate is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of ethyl levulinate, followed by bromination, elimination, oxidation, esterification, and chlorination . The overall yield of this process is approximately 42%.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions and using catalysts to improve yield and purity. The process typically includes steps such as cyclization, bromination, elimination, oxidation, esterification, and chlorination, similar to laboratory synthesis but on a larger scale .
化学反应分析
Types of Reactions
Methyl 6-cyclopropylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
科学研究应用
Methyl 6-cyclopropylpyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of methyl 6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
Methyl 6-chloropyridazine-3-carboxylate: This compound has similar structural features but contains a chlorine atom instead of a cyclopropyl group.
Pyridazine: The parent compound of the pyridazine family, containing two nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Uniqueness
Methyl 6-cyclopropylpyridazine-3-carboxylate is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other pyridazine derivatives.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
methyl 6-cyclopropylpyridazine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI 键 |
VPSBYYKYTYLZPL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN=C(C=C1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)






![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
